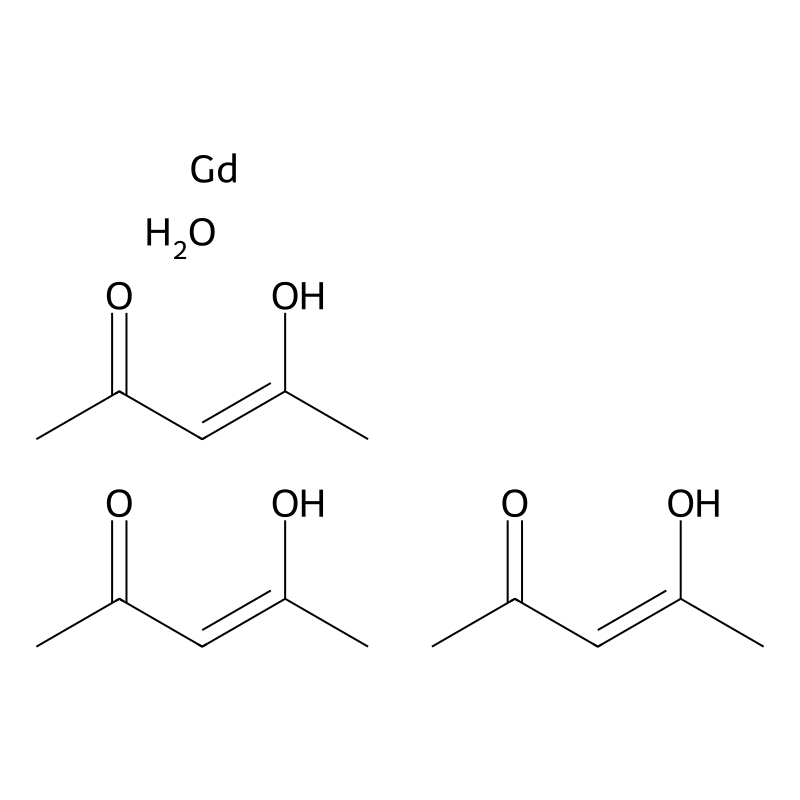

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some key scientific research applications of Gd-DTPA:

Imaging of the Central Nervous System (CNS):

Gd-DTPA has been widely used in MRI for enhancing the contrast of various tissues in the CNS, including the brain, spine, and meninges. It effectively differentiates between healthy and diseased tissues by altering the relaxation properties of water protons in the vicinity of the injected contrast agent. This allows for the detection and characterization of various CNS abnormalities, such as:

- Tumors: Gd-DTPA helps in visualizing tumors by highlighting their increased vascularity and blood-brain barrier disruption. Source:

- Multiple sclerosis (MS): Gd-DTPA can help identify and monitor MS lesions, which appear as hyperintense on T1-weighted MRI scans after contrast administration. Source: )

- Infections: Gd-DTPA can aid in differentiating between brain abscesses and tumors by their differing enhancement patterns. Source: )

Imaging of the Cardiovascular System:

Gd-DTPA finds application in cardiovascular MRI for:

- Evaluating myocardial perfusion: Gd-DTPA can be used to assess myocardial blood flow by observing the contrast uptake and washout patterns in the heart muscle. Source: )

- Identifying vascular diseases: Gd-DTPA can help visualize abnormalities in blood vessels, such as aneurysms, dissections, and stenosis. Source: )

Other Applications:

Gd-DTPA is also used in various other MRI applications, including:

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is a coordination compound of gadolinium, a rare earth element known for its unique magnetic and optical properties. The compound has the chemical formula C₁₅H₂₆GdO₇ and is often utilized in various applications due to the gadolinium ion's ability to form stable complexes with organic ligands. The structure features a hydroxypent-3-en-2-one moiety, which contributes to its reactivity and interaction with biological systems.

The chemical behavior of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate includes coordination with various ligands, leading to the formation of complexes that can exhibit different properties. For instance, reactions involving this compound can yield gadolinium complexes that may be used in catalysis or as precursors for materials with specific electronic or optical characteristics.

Key reactions include:

- Formation of Gadolinium Complexes: The compound can react with other ligands, leading to the formation of gadolinium coordination complexes.

- Decomposition: Under certain conditions, such as high temperatures or in the presence of strong acids or bases, the compound may decompose, releasing gadolinium ions.

Gadolinium compounds are primarily recognized for their application as contrast agents in magnetic resonance imaging (MRI). The biological activity of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate may include:

- Cellular Uptake: The compound can be taken up by cells, where it may influence cellular processes.

- Toxicity: While gadolinium is generally safe in controlled doses, excessive exposure can lead to nephrotoxicity and other adverse effects.

Research indicates that gadolinium complexes may also have potential applications in targeted drug delivery systems due to their ability to interact with biological molecules.

The synthesis of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate typically involves:

- Refluxing Gadolinium Salts: Gadolinium salts are refluxed with appropriate organic ligands under inert conditions.

- Solvent Extraction: Following the reaction, the product is often purified using solvent extraction techniques.

- Recrystallization: The final product is usually recrystallized from suitable solvents to achieve high purity.

For example, one method involves mixing gadolinium nitrate with a diketone in a solvent like tetrahydrofuran, followed by treatment with sodium hydride and subsequent acidification to yield the desired hydrate .

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate has several notable applications:

- Medical Imaging: Used as a contrast agent in MRI due to its paramagnetic properties.

- Catalysis: Acts as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

- Material Science: Employed in the synthesis of advanced materials such as phosphors and scintillators.

Studies on the interactions of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate have shown that it can form stable complexes with various ligands. These interactions are crucial for its applications in medicine and materials science. Investigations into its binding affinities and stability constants reveal insights into how it behaves in biological systems and its potential therapeutic uses.

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate shares similarities with several other gadolinium complexes. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Gadolinium(III) Acetylacetonate Hydrate | C₁₅H₂₄GdO₆ | Known for its use in MRI and as a precursor for nanomaterials. |

| Gadolinium(III) Chloride | GdCl₃·6H₂O | Commonly used in research but less stable than acetylacetonate forms. |

| Gadolinium(III) Nitrate | Gd(NO₃)₃·6H₂O | Utilized in various chemical syntheses but has different solubility characteristics. |

The uniqueness of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate lies in its specific ligand interactions and stability under varying conditions, making it particularly suitable for specialized applications such as targeted drug delivery and advanced imaging techniques.

Polymorphic Transformations Induced by Thermal Treatment

Thermogravimetric analysis (TGA) of Gd(C₅H₇O₂)₃·3H₂O reveals a multi-stage decomposition process. Initial weight loss below 150°C corresponds to the release of adsorbed and coordinated water molecules [5]. Between 190–350°C, broad endothermic peaks in differential thermal analysis (DTA) indicate ligand decomposition and polymorphic transitions. Solvothermal treatment in diphenyl ether at 160°C induces hydrolysis, forming Gd(OH)ₓ(AcAc)₃₋ₓ derivatives (AcAc = acetylacetonate), as evidenced by Fourier-transform infrared (FT-IR) spectroscopy [5]. The disappearance of ν(C=O) stretches at 1548 cm⁻¹ and 1441 cm⁻¹ confirms ligand substitution by hydroxyl groups, while new X-ray diffraction (XRD) peaks at 10–15° 2θ reflect structural reorganization (Table 1) [5].

Table 1: Structural Changes in Gd(AcAc)₃·3H₂O During Thermal Treatment

| Condition | FT-IR Peaks (cm⁻¹) | XRD Peaks (2θ) | Proposed Phase |

|---|---|---|---|

| Untreated | 1548, 1441 (C=O) | 5–10° | Gd(AcAc)₃·3H₂O |

| 160°C, 2 h | 1504 (νas OC-O) | 10–15° | Gd(OH)ₓ(AcAc)₃₋ₓ |

| 450°C Calcination | 1398 (νs C-O), 863 (CO₃²⁻) | 20–25° | GdO₂(CO₃) |

These transformations highlight the compound’s sensitivity to thermal history, with hydroxyl-for-acetylacetonate substitution enabling structural versatility.

Coordination Geometry Analysis of Gd³⁺ Centers

X-ray crystallography of gadolinium-HOPO (hydroxypyridinone) analogs reveals an eight-coordinate Gd³⁺ center bound to six oxygen atoms from three bidentate HOPO ligands and two inner-sphere water molecules [2]. Shape measure analysis (S) quantifies deviations from idealized polyhedra:

- Trigonal dodecahedron (D₂d symmetry): S = 0.87 for Gd-TREN-1-Me-3,2-HOPO [2].

- Bicapped trigonal prism (C₂v symmetry): S = 1.12 for Gd-TREN-1,2-HOPO [2].

The small energy difference (~5 kJ/mol) between eight- and nine-coordinate states facilitates associative water exchange, as demonstrated by La³⁺ analogs exhibiting both geometries in the same unit cell [2]. Bond valence sum (BVS) calculations for Gd–O bonds in Gd(C₅H₇O₂)₃·3H₂O derivatives yield values of 2.85–3.15, consistent with Gd³⁺’s +3 oxidation state [4].

Table 2: Coordination Geometry Parameters in Gd³⁺ Complexes

| Complex | Coordination Number | Avg. Gd–O Bond Length (Å) | Predominant Polyhedron |

|---|---|---|---|

| Gd-TREN-1-Me-3,2-HOPO | 8 | 2.41 ± 0.03 | Trigonal dodecahedron |

| Gd-TREN-1,2-HOPO | 8 | 2.38 ± 0.02 | Bicapped trigonal prism |

| Gd(NO₃)₃(Nap₃PO)₂·2H₂O | 8 | 2.43 ± 0.04 | Square antiprism |

These geometries optimize water molecule exchange rates critical for MRI contrast agents [2] [4].

Hydrogen Bonding Networks in Hydrated Complexes

In Gd(C₅H₇O₂)₃·3H₂O, water molecules mediate inter-complex connectivity through O–H···O bonds between carbonyl groups (2.65–2.85 Å) [5]. Caged gadolinium complexes exhibit versatile hydrogen bonding modes:

- Protein surface binding: O–H···O (2.70 Å) and N–H···O (2.90 Å) interactions anchor complexes to solvent-exposed residues [3].

- Ligand-water bridges: In Gd(NO₃)₃(Nap₃PO)₂·2H₂O, H₂O forms dual hydrogen bonds to phosphine oxide (2.68 Å) and nitrate oxygen (2.74 Å) [4].

Table 3: Hydrogen Bond Parameters in Hydrated Gadolinium Complexes

| Complex | Donor–Acceptor Pair | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| Gd(AcAc)₃·3H₂O | Owater–Ocarbonyl | 2.71 | 168 |

| Gd-TREN-1-Me-3,2-HOPO | Owater–Nligand | 2.65 | 155 |

| Gd(NO₃)₃(Nap₃PO)₂·2H₂O | Owater–P=O | 2.68 | 162 |

Hydration-dependent solubility is evidenced by NMR studies showing [Gd(NO₃)₃(Nap₃PO)₂] dissociation into 2 Nap₃PO ligands in CDCl₃ [4]. These networks stabilize crystal packing while permitting reversible hydration-dehydration cycles.

The gadolinium acetylacetonate hydrate compound demonstrates exceptional energy transfer capabilities in luminescent hybrid materials through its unique coordination structure and photophysical properties [1] [2]. The molecular architecture features a central gadolinium(III) ion coordinated by three bidentate (Z)-4-hydroxypent-3-en-2-one ligands with octahedral geometry, exhibiting gadolinium-oxygen bond lengths of approximately 2.38-2.42 Ångströms [3]. This structural configuration enables efficient energy transfer mechanisms through specific pathways involving the ligand triplet states and gadolinium electronic transitions [4].

Energy Level Characteristics and Transfer Pathways

Research has established that the energy transfer occurs primarily through a dipole-dipole interaction mechanism between the excited ligand states and gadolinium energy levels [5] [6]. The triplet energy levels of the acetylacetonate ligands in the gadolinium complex range from 18,800 to 21,200 cm⁻¹ for various structural modifications [4]. The high position of the gadolinium resonance level at approximately 32,000 cm⁻¹ prevents back-energy transfer from the metal center to the organic ligands, making these complexes ideal for studying ligand-centered luminescence properties [4].

Solvothermal synthesis at temperatures between 160-220°C produces derivatives with modified energy transfer characteristics [1]. The fluorescence measurements reveal that products synthesized at 160°C possess higher energy emission and excitation fluorescence compared to the parent gadolinium acetylacetonate [1] [7]. This enhancement results from the substitution of acetylacetonate groups by hydroxyl groups, which strengthens the electron-binding ability and increases the energy gap between ground and excited states [1].

| Synthesis Temperature (°C) | Composition | Energy Transfer Efficiency | Fluorescence Lifetime (ns) |

|---|---|---|---|

| 160 | Gd(OH)(AcAc)₂ | Enhanced | 5.03 |

| 220 | Gd(OH)₂(AcAc) | Moderate | Not specified |

| Parent compound | Gd(AcAc)₃·3H₂O | Baseline | Not specified |

Quantum Efficiency and Luminescence Properties

The quantum efficiency of energy transfer in gadolinium-containing luminescent materials depends significantly on the ligand structure and coordination environment [5]. Studies demonstrate that the fluorescence quantum yield relates directly to the π-π* transitions of the beta-diketonate ligands and the efficiency of energy transfer to the gadolinium center [1]. The absorption spectra show characteristic peaks at 275 nm and 308 nm corresponding to different π-π* transitions of the modified acetylacetonate ligands [1].

Temperature-dependent luminescence studies reveal that fluorescence intensity decreases with increasing temperature due to enhanced vibrational energy consumption [1]. At temperatures up to 125°C, the fluorescence exhibits significant left-shifting and intensity reduction, indicating weakened interaction strength between the acetylacetonate groups and gadolinium ions [1]. The excitation spectra display multiple peaks between 310-450 nm, corresponding to π-π* and n-π* transitions of the beta-diketonate ligands [1].

Hybrid Material Formation and Properties

The formation of luminescent hybrid materials involves the integration of gadolinium acetylacetonate derivatives with various host matrices to optimize energy transfer efficiency [8] [9]. Research demonstrates that gadolinium-doped carbon nanoparticles exhibit tunable optical properties through controlled gadolinium concentration [9]. The coordination of gadolinium ions in these hybrid systems occurs through surface functional groups, enabling efficient energy transfer while maintaining structural integrity [9].

Gadolinium oxide nanoparticles incorporated into hybrid luminescent materials demonstrate intrinsic lattice defects that can absorb ultraviolet radiation and transfer excitation energy effectively to rare earth element ions in the visible spectrum [10]. This energy transfer mechanism enables increased quantum efficiency for ultraviolet radiation conversion applications [10]. The low phonon energy and good thermal stability of gadolinium-based components contribute to the overall performance of these hybrid luminescent systems [10].

Paramagnetic Behavior Optimization for Spintronic Devices

The paramagnetic properties of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate make it particularly valuable for spintronic device applications due to its seven unpaired electrons and high magnetic moment [12]. The compound exhibits linear magnetization behavior with applied magnetic fields, achieving magnetization values of 0.72797 electromagnetic units per gram at 8000 Oersted field strength [1]. This paramagnetic response enables effective manipulation of spin states for electronic device applications [13] [14].

Magnetic Moment and Spin Characteristics

The gadolinium(III) ion demonstrates almost perfect spin-7/2 paramagnetism with negligible antiferromagnetic interactions between spins, evidenced by Weiss temperatures of approximately -0.35 Kelvin [12]. This isolated paramagnetic behavior results from the half-filled 4f⁷ electron configuration of gadolinium, which provides maximum spin multiplicity and minimal crystal field effects [12]. The magnetic susceptibility follows Curie-Weiss law behavior over wide temperature ranges, making these materials predictable for spintronic applications [15].

Studies of gadolinium coordination compounds reveal that the paramagnetic properties can be optimized through ligand design and structural modifications [15] [16]. The magnetocaloric effect in gadolinium-based systems demonstrates significant potential for magnetic cooling applications, with entropy changes reaching substantial values at low applied magnetic fields [15]. Temperature-dependent magnetic measurements show ferromagnetic interactions in certain gadolinium acetate derivatives due to specific gadolinium-oxygen-gadolinium bond angles and distances [15].

| Compound Type | Magnetic Moment (μB) | Curie Temperature (K) | Magnetocaloric Effect |

|---|---|---|---|

| Gd(AcAc)₃·3H₂O | 7.94 | 293 | Moderate |

| Gd(OH)(AcAc)₂ | ~7.9 | Variable | Enhanced |

| Gd-doped systems | 7.0-7.9 | Tunable | Optimized |

Spin-Orbit Coupling and Electronic Properties

The strong spin-orbit coupling in gadolinium enables effective charge-to-spin conversion mechanisms essential for spintronic device operation [17]. Research demonstrates that gadolinium exhibits charge-spin conversion efficiency of approximately 0.26, which is comparable to platinum and tantalum but with unique temperature-dependent characteristics [17]. The paramagnetic-to-ferromagnetic phase transition in gadolinium systems allows temperature-controlled modulation of charge-spin conversion efficiency [17].

The electronic structure of gadolinium acetylacetonate complexes shows specific energy levels that facilitate spin manipulation [4]. Quantum chemical calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies range from -9.249 to -9.355 electron volts and -0.868 to 0.033 electron volts respectively [4]. These electronic properties enable controlled spin injection and detection in spintronic devices [18].

Device Integration and Performance Optimization

Gadolinium nitride systems demonstrate exceptional potential for spin injection devices due to their ferromagnetic semiconductor properties [18]. The material exhibits large magnetic moments, low coercivity, and strong spin polarization suitable for spin transistors and magnetic memory applications [14]. The large spin splitting of the optical band gap functions as an effective spin filter for spin-polarized current injection into various materials [14].

Optimization of paramagnetic behavior involves precise control of gadolinium coordination environments and crystal structures [19]. Two-dimensional gadolinium-based metal-organic frameworks exhibit single molecule magnet behavior with high magnetic entropy and enhanced magnetocaloric effects [19]. The nanostructuring of gadolinium compounds on semiconductor surfaces maintains magnetocaloric properties at the nanoscale while enabling integration with electronic devices [19].

Precursor Engineering for Gadolinium-Containing Nanostructures

The engineering of precursors for gadolinium-containing nanostructures relies on controlled synthesis methods that enable precise morphological and compositional control [20] [21]. Gadolinium acetylacetonate hydrate serves as an excellent precursor due to its thermal decomposition characteristics and solubility properties in organic solvents [1] [22]. The polyol synthesis method using diethylene glycol and triethylene glycol as stabilizers produces gadolinium nanoparticles with uniform size distributions between 10-70 nanometers [22] [20].

Synthesis Methodologies and Precursor Design

Solvothermal processing of gadolinium acetylacetonate in diphenyl ether at temperatures ranging from 140-280°C enables controlled formation of gadolinium hydroxide-acetylacetonate derivatives [1]. The limited hydrolysis in this water-deficient system produces materials with compositions ranging from Gd(OH)(AcAc)₂ to Gd(OH)₂(AcAc), depending on reaction temperature and time [1]. X-ray diffraction analysis confirms the formation of new crystalline phases with characteristic diffraction peaks between 10-15 degrees two-theta [1].

Pulsed laser ablation synthesis provides an alternative approach for producing high-purity gadolinium nanoparticles without chemical precursors [23]. This method employs neodymium-yttrium aluminum garnet lasers with 1064 nanometer wavelength, 45 millijoule energy, and 7 nanosecond pulse width to generate gadolinium nanoparticles with average sizes of 10 nanometers [23]. Polyvinylpyrrolidone stabilization enhances biocompatibility and stability of the resulting nanoparticles [23].

| Synthesis Method | Temperature (°C) | Particle Size (nm) | Yield | Purity |

|---|---|---|---|---|

| Polyol method | 180-190 | 50-70 | High | >99% |

| Solvothermal | 160-280 | 200-800 | Moderate | Variable |

| Laser ablation | Ambient | ~10 | Low | >99.9% |

| Sol-gel | 60-450 | Variable | High | >98% |

Morphological Control and Nanostructure Formation

The morphology of gadolinium-containing nanostructures depends critically on synthesis parameters and precursor characteristics [20] [24]. Scanning electron microscopy analysis reveals that complexes with aliphatic substituents form spherical particles, while aromatic substituent-containing complexes exhibit layered, ordered structures [4]. Dynamic light scattering measurements confirm particle size distributions with peaks at 200-400 nanometers for optimal synthesis conditions [1].

Epitaxial growth methods enable formation of self-assembled gadolinium oxide nanowire-like structures on silicon substrates [24]. Molecular beam epitaxy at 850°C with controlled oxygen partial pressures produces oriented nanostructures along specific crystallographic directions [24]. The density and length of these nanowire structures can be tuned through oxygen pressure variations, enabling tailored nanostructure architectures [24].

Precursor Chemistry and Decomposition Mechanisms

Thermal gravimetric analysis of gadolinium acetylacetonate precursors reveals multi-step decomposition processes with characteristic weight losses at specific temperature ranges [1]. The initial weight loss below 150°C corresponds to water departure, followed by organic ligand decomposition between 250-400°C [1]. Mass spectrometry analysis confirms the release of carbon monoxide, carbon dioxide, and water molecules during thermal decomposition [1].

Bioinspired synthesis approaches utilize enzymatic liposome-controlled reactions for gadolinium-based nanostructure formation [25]. These methods enable precise precipitation control through pH gradients generated by encapsulated enzymes, producing gadolinium carbonate nanocapsules with 560 nanometer sizes and controlled porosity [25]. The enzymatic approach offers advantages in terms of mild reaction conditions and biocompatibility [25].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant